2-(1H-imidazol-1-yl)-5-nitrobenzonitrile
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Overview
Description
2-(1H-imidazol-1-yl)-5-nitrobenzonitrile is a heterocyclic compound featuring an imidazole ring substituted with a nitro group and a nitrile group on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-imidazol-1-yl)-5-nitrobenzonitrile typically involves the nucleophilic substitution of a halogenated nitrobenzene derivative with imidazole. One common method includes the reaction of 2-chloro-5-nitrobenzonitrile with imidazole in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, cost, and efficiency.
Types of Reactions:
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms, with various electrophiles.
Oxidation: The compound can be oxidized under strong oxidative conditions, although this is less common due to the stability of the nitro and nitrile groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products:
Reduction: 2-(1H-imidazol-1-yl)-5-aminobenzonitrile.
Substitution: Various N-substituted imidazole derivatives.
Oxidation: Products depend on the specific conditions and reagents used.
Scientific Research Applications
2-(1H-imidazol-1-yl)-5-nitrobenzonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Materials Science: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-(1H-imidazol-1-yl)-5-nitrobenzonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptors through interactions with the imidazole ring and nitro group. These interactions can disrupt normal biological processes, leading to therapeutic effects .
Comparison with Similar Compounds
2-(1H-imidazol-1-yl)-5-aminobenzonitrile: Similar structure but with an amino group instead of a nitro group.
2-(1H-imidazol-1-yl)-4-nitrobenzonitrile: Similar structure but with the nitro group in a different position.
2-(1H-imidazol-1-yl)-5-nitrobenzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
Uniqueness: 2-(1H-imidazol-1-yl)-5-nitrobenzonitrile is unique due to the presence of both a nitro group and a nitrile group on the benzene ring, which imparts distinct electronic properties and reactivity. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Properties
IUPAC Name |
2-imidazol-1-yl-5-nitrobenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N4O2/c11-6-8-5-9(14(15)16)1-2-10(8)13-4-3-12-7-13/h1-5,7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJXPYOQIWGJIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C#N)N2C=CN=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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